molecular formula C26H24Cl2N6O B11512283 N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine

N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine

Cat. No.: B11512283
M. Wt: 507.4 g/mol
InChI Key: MMJLJYXZPQGQGS-UHFFFAOYSA-N
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Description

N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine is a complex organic compound that features a diverse array of functional groups, including dichlorophenyl, methoxyphenyl, tetrazolyl, and indolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized via the cycloaddition reaction of an azide with a nitrile compound. The dichlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole derivative with the indole derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the coupling reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(2,4-dichlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(2-methyl-1H-indol-3-yl)ethanamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from other compounds and contributes to its potential as a versatile building block in synthetic chemistry and a bioactive molecule in medicinal research.

Properties

Molecular Formula

C26H24Cl2N6O

Molecular Weight

507.4 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C26H24Cl2N6O/c1-16-20(21-5-3-4-6-24(21)30-16)13-14-29-25(22-12-7-17(27)15-23(22)28)26-31-32-33-34(26)18-8-10-19(35-2)11-9-18/h3-12,15,25,29-30H,13-14H2,1-2H3

InChI Key

MMJLJYXZPQGQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(C3=C(C=C(C=C3)Cl)Cl)C4=NN=NN4C5=CC=C(C=C5)OC

Origin of Product

United States

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